molecular formula C9H11N3O B13016460 (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol

(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol

Cat. No.: B13016460
M. Wt: 177.20 g/mol
InChI Key: DKAZHOYOJGDNTL-UHFFFAOYSA-N
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Description

(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The presence of an amino group and a hydroxymethyl group in the structure of this compound enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functional group modifications. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonia under controlled conditions to introduce the hydroxymethyl and amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)carboxylic acid.

    Reduction: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)amine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: Lacks the amino and hydroxymethyl groups, making it less reactive.

    6-Amino-1H-benzimidazole: Lacks the methyl and hydroxymethyl groups, affecting its chemical properties.

    (1-Methyl-1H-benzo[d]imidazol-4-yl)methanol: Lacks the amino group, altering its biological activity.

Uniqueness

(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(6-amino-2-methyl-1H-benzimidazol-4-yl)methanol

InChI

InChI=1S/C9H11N3O/c1-5-11-8-3-7(10)2-6(4-13)9(8)12-5/h2-3,13H,4,10H2,1H3,(H,11,12)

InChI Key

DKAZHOYOJGDNTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)N)CO

Origin of Product

United States

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